4-Aminopiperidine-4-carboxylic acid dihydrochloride
Overview
Description
4-Aminopiperidine-4-carboxylic acid dihydrochloride is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of cyclic α,α-disubstituted α-amino acids and their derivatives. The compound is characterized by the presence of an amino group and a carboxylic acid group on a piperidine ring, which is a common structural motif in medicinal chemistry due to its presence in many biologically active molecules .
Synthesis Analysis
The synthesis of derivatives of 4-aminopiperidine-4-carboxylic acid involves various strategies. One approach includes the reductive amination of dimethyl bis(dioxolanemethyl)malonate with different amines, followed by Curtius rearrangement, which allows for the introduction of bulky substituents and optically active pendent chiral substituents . Another synthesis route reported is the Bucherer-Bergs synthesis, which was used to obtain a paramagnetic monomer starting from 2,2,6,6-tetramethyl-4-oxo-piperidine. This synthesis involves the oxidation of the starting material and subsequent reactions leading to the desired amino acid derivative .
Molecular Structure Analysis
The molecular structure of 4-aminopiperidine-4-carboxylic acid derivatives is crucial for their potential to form diverse supramolecular structures. For instance, the ability of β-peptide oligomers containing similar structures to adopt a helical conformation is significant for the development of new materials with specific properties . The presence of amino and carboxylic groups also facilitates the formation of hydrogen bonds, which are essential for the stability of the resulting supramolecular assemblies .
Chemical Reactions Analysis
The reactivity of 4-aminopiperidine-4-carboxylic acid derivatives allows for further functionalization and the formation of various compounds. For example, the reaction of 4-(4-aminophenylamino)-2,2,6,6-tetramethylpiperidine with different acids leads to the formation of N-substituted amino acids, which can be transformed into derivatives of 2-pyrrolidinone and dihydropyrimidinedione . These reactions expand the utility of the piperidine derivatives in the synthesis of a wide range of chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminopiperidine-4-carboxylic acid dihydrochloride and its derivatives are influenced by their molecular structure. The presence of ionizable groups such as the amino and carboxylic acid groups can lead to the formation of salts, which can affect solubility, stability, and reactivity. For example, the synthesis of (R)-3-aminopiperidine dihydrochloride involves several steps, including chiral separation and protection/deprotection strategies, which are critical for obtaining the desired enantiomer with high purity . The overall yield and the physical properties of the final product are important considerations for the scalability and practical application of the synthesis methods.
Scientific Research Applications
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Synthesis of Antimicrobial Peptides
- Application Summary : This compound is used in the synthesis of antimicrobial peptides (AMPs). These peptides are promising next-generation therapeutics to combat infectious diseases, particularly multidrug-resistant bacteria .
- Methods of Application : The compound is used to replace Lys residues in AMPs, enhancing the helical structure stability and water solubility .
- Results or Outcomes : The introduction of 4-aminopiperidine-4-carboxylic acid residues preserved the helical structure and antimicrobial activity of the peptides, and enhanced resistance to digestive enzymes .
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Synthesis of Various Inhibitors
- Application Summary : This compound is used as a reactant for the synthesis of various inhibitors, including Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, and orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .
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Synthesis of Cdk5/p25 Kinase Inhibitors
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Synthesis of Antimalarials
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Synthesis of Selective Cyclin-dependent Kinase 4/6 Inhibitors
Safety And Hazards
Future Directions
The introduction of 4-aminopiperidine-4-carboxylic acid (Api) residues into antimicrobial peptides has shown promising results in enhancing helical structure stability, antimicrobial activity, and resistance to digestive enzymes . This suggests potential future directions in the development of new antimicrobial agents.
properties
IUPAC Name |
4-aminopiperidine-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-6(5(9)10)1-3-8-4-2-6;;/h8H,1-4,7H2,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZLRRMYUONDHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628844 | |
Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidine-4-carboxylic acid dihydrochloride | |
CAS RN |
76508-73-1 | |
Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76508-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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